2,3,5,6-Tetrafluorostyrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F4 |
|---|---|
Molecular Weight |
176.11 g/mol |
IUPAC Name |
3-ethenyl-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C8H4F4/c1-2-4-7(11)5(9)3-6(10)8(4)12/h2-3H,1H2 |
InChI Key |
SRNGWKMBTSEYDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,5,6 Tetrafluorostyrene and Functionalized Derivatives
Direct Synthesis Routes to 2,3,5,6-Tetrafluorostyrene Monomers
Direct synthesis focuses on the creation of the monomer backbone, often with specific halogen substitutions that can serve as handles for further functionalization or impart specific properties to the final polymer.
The Wittig reaction is a prominent method for synthesizing halogen-substituted 2,3,5,6-tetrafluorostyrenes (TFXSs) from perfluorohalogenated benzaldehydes. sorbonne-universite.frthieme-connect.com This approach is valuable for creating functional monomers that feature a halogen-bond donor site. sorbonne-universite.fr The reaction involves treating a perfluoromonohalobenzaldehyde with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a base. organic-chemistry.org
Systematic studies on the Wittig reaction of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde have been conducted to optimize the yield of 2,3,5,6-tetrafluoro-4-iodostyrene (TFIS). sorbonne-universite.frresearchgate.net Initial investigations using conventional bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) resulted in modest yields of TFIS (31-34%), accompanied by the formation of multiple unidentified byproducts. sorbonne-universite.frthieme-connect.com
The use of organic bases has been explored to improve reaction efficiency. While bases such as triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) were tested, the reaction proceeded most effectively using 1,1,3,3-tetramethylguanidine (B143053) (TMG) in THF. sorbonne-universite.frthieme-connect.com Optimization of reaction conditions revealed that the best yield for TFIS was achieved with TMG at 80°C for six hours. sorbonne-universite.fr This optimized protocol is also effective for producing other halogenated derivatives, such as 4-bromo-2,3,5,6-tetrafluorostyrene (TFBrS) and 4-chloro-2,3,5,6-tetrafluorostyrene (TFClS). sorbonne-universite.frthieme-connect.com
| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| n-BuLi | THF | RT | - | 31 | sorbonne-universite.fr |
| t-BuOK | THF | RT | - | 34 | sorbonne-universite.fr |
| DBU | THF | 80°C | 6 | ~40-50 | researchgate.net |
| TMG | THF | 80°C | 6 | 82 (Ph3P=O indicator) | sorbonne-universite.fr |
Nucleophilic aromatic substitution (SNAr) is a key strategy for preparing functionalized this compound monomers, typically starting from 2,3,4,5,6-pentafluorostyrene (B1630577). The high electrophilicity of the pentafluorophenyl ring, particularly at the para-fluorine position, allows for its selective replacement by various nucleophiles. researchgate.net This method provides a direct route to monomers with tailored functionalities.
A notable example is the synthesis of 2,3,5,6-tetrafluoro-4-(adamantylamino)styrene. acs.org This monomer is prepared by reacting 2,3,4,5,6-pentafluorostyrene with 1-adamantylamine in dimethyl sulfoxide (B87167) (DMSO) in the presence of anhydrous potassium carbonate. acs.org The reaction proceeds at 95°C for 6 hours under a nitrogen atmosphere, yielding the desired product in approximately 55% yield after purification. acs.org This specific functionalization introduces a bulky, hydrophobic adamantyl group onto the tetrafluorostyrene core. acs.org
The versatility of the SNAr reaction on the pentafluorophenyl group extends to a wide range of nucleophiles, including thiols and alkoxides, making it a powerful tool for creating a diverse library of functional monomers. researchgate.net
| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,3,4,5,6-Pentafluorostyrene | 1-Adamantylamine | DMSO | K2CO3, 95°C, 6 h | 2,3,5,6-Tetrafluoro-4-(adamantylamino)styrene | ~55 | acs.org |
| 2,3,4,5,6-Pentafluorostyrene | 3-Buten-1-ol | - | - | 4-(3'-buten-1'-oxy)-2,3,5,6-tetrafluorostyrene | - | researchgate.net |
Synthesis of Tailored Initiators and Macroinitiators Incorporating this compound Motifs
Incorporating tetrafluorostyrene units into initiators or macroinitiators is a sophisticated approach for creating well-defined block copolymers. This strategy allows for the precise placement of fluorinated segments within a larger polymer architecture.
One such method involves the synthesis of BAB triblock copolymers where the B block is a poly(tetrafluorostyrene sulfonate) derivative. rsc.org The process begins with the synthesis of polyether macroinitiators, such as those based on poly(ethylene oxide) (PEO) or poly(ethylene oxide-co-propylene oxide) (PEOPO). rsc.org These macroinitiators are then used to initiate the atom transfer radical polymerization (ATRP) of 2,3,4,5,6-pentafluorostyrene. This step creates a block copolymer with well-defined poly(pentafluorostyrene) segments. rsc.org
Following polymerization, the pentafluorostyrene units are chemically modified. A quantitative thiolation is performed using sodium hydrosulfide (B80085) (NaSH), which selectively replaces the para-fluorine atom with a thiol group. Subsequent oxidation of the thiol groups yields the desired sulfonate anions, resulting in a block copolymer with poly(lithium this compound-4-sulfonate) (PPFSLi) blocks. rsc.org This multi-step procedure demonstrates the use of a tetrafluorostyrene derivative, formed post-polymerization, within a macroinitiator structure to build complex, functional copolymers. rsc.org
Chemo- and Regioselective Functionalization Strategies for this compound Prior to Polymerization
The chemo- and regioselective functionalization of the monomer before polymerization is crucial for producing polymers with precisely located functionalities. For fluorinated styrenes, this typically involves the selective substitution of one fluorine atom on the pentafluorophenyl ring of a precursor molecule.
The SNAr reaction on 2,3,4,5,6-pentafluorostyrene is the primary method for achieving this. The para-fluorine atom is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the other fluorine atoms. researchgate.net This inherent reactivity allows for highly regioselective substitution at the C4 position.
Examples of this strategy include the synthesis of monomers like 4-(N-adamantylamino)-2,3,5,6-tetrafluorostyrene and 4-(3'-buten-1'-oxy)-2,3,5,6-tetrafluorostyrene. researchgate.netacs.org In the latter case, a divinyl monomer is created that possesses both a highly reactive styrenyl group and a less reactive pendent alkene group. researchgate.net This difference in reactivity allows for selective polymerization through the styrenyl double bond, for instance via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, while preserving the alkene functionality on the side chain for potential post-polymerization modification. researchgate.net This pre-polymerization functionalization enables the synthesis of well-defined polymers with pendent functional groups ready for further chemical transformations. researchgate.net
Controlled Polymerization of 2,3,5,6 Tetrafluorostyrene
Reversible-Deactivation Radical Polymerization (RDRP) of 2,3,5,6-Tetrafluorostyrene
Reversible-deactivation radical polymerization (RDRP) encompasses a class of polymerization techniques that provide excellent control over the polymerization process by reversibly switching polymer chains between active and dormant states. youtube.com This dynamic equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. youtube.com The main RDRP methods applied to this compound and its derivatives are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).
Atom Transfer Radical Polymerization (ATRP) of this compound and its Derivatives
Atom Transfer Radical Polymerization (ATRP) is a widely used RDRP method for polymerizing styrenic monomers, including fluorinated styrenes. cmu.edu It involves the reversible transfer of a halogen atom between a transition metal catalyst and the growing polymer chain, which cycles the polymer between an active radical state and a dormant halide-capped state. wikipedia.orgethz.ch This process allows for the controlled synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.edu
The ATRP of 2,3,5,6-tetrafluoro-4-methoxystyrene (TFMS) has been successfully carried out in bulk and in xylene solution at 110°C. researchgate.net This polymerization is notably fast for a substituted styrene (B11656) and yields polymers with number-average molecular weights (Mn) up to 17,000 and polydispersity indices (PDI) generally below 1.3. researchgate.net The resulting poly(tetrafluoromethoxystyrene) (PTFMS) has been used as a macroinitiator for the ATRP of 2,3,4,5,6-pentafluorostyrene (B1630577) (FS) and styrene (St), leading to the formation of well-defined block copolymers. researchgate.net
Similarly, new amphiphilic block copolymers composed of a poly(dimethyl siloxane) (Si) block and a poly(4-(triethyleneglycol monomethyl ether)-2,3,5,6-tetrafluorostyrene) (EFS) block have been synthesized via ATRP. researchgate.net This was achieved using a bromo-terminated Si macroinitiator. researchgate.net
The polymerization of 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole has also been investigated using a CuCl/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine catalyst system with ethyl 2-bromoisobutyrate as the initiator. researchgate.net This polymerization proceeded in a living fashion, affording polymers with controlled molecular weights (Mn = 5,000 to 32,000 g mol⁻¹) and relatively low polydispersity (Đ = 1.2–1.5). researchgate.net Kinetic studies revealed that this monomer polymerized at a faster rate compared to its non-fluorinated counterpart, 9-(4-vinylphenyl)carbazole. researchgate.net
| Monomer | Catalyst System | Initiator | Mn (g mol⁻¹) | PDI (Đ) |
|---|---|---|---|---|
| 2,3,5,6-Tetrafluoro-4-methoxystyrene (TFMS) | Not Specified | Not Specified | Up to 17,000 | <1.3 |
| 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole | CuCl/PMDETA | Ethyl 2-bromoisobutyrate | 5,000 - 32,000 | 1.2 - 1.5 |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization in this compound Systems
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile RDRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgsigmaaldrich.com This process allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.orgsigmaaldrich.com
RAFT polymerization has been successfully applied to synthesize well-defined polymers and block copolymers from cycloalkene-functionalized asymmetrical divinyl monomers, such as 4-(6′-methylcyclohex-3′-enylmethoxy)-2,3,5,6-tetrafluorostyrene and 4-(cyclohex-3′-enylmethoxy)-2,3,5,6-tetrafluorostyrene. researchgate.net Using S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate as the CTA and 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator, these polymerizations showed excellent selectivity towards the styrenyl vinyl group over the cyclohexenyl unit, even at high monomer conversions (>80%). researchgate.net The resulting polymers retained their cyclohexenyl functionality and had predetermined molecular weights with narrow molecular weight distributions (PDI = 1.09–1.15). researchgate.net
Furthermore, well-defined block copolymers with pendent cyclohexenyl groups have been prepared by sequential RAFT chain extension. researchgate.net This demonstrates the "living" character of the RAFT process, enabling the synthesis of more complex macromolecular architectures. researchgate.net
| Monomer | Chain Transfer Agent (CTA) | Initiator | PDI | Key Finding |
|---|---|---|---|---|
| 4-(6′-methylcyclohex-3′-enylmethoxy)-2,3,5,6-tetrafluorostyrene | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate | AIBN | 1.09–1.15 | Selective polymerization of the styrenyl vinyl unit. |
| 4-(cyclohex-3′-enylmethoxy)-2,3,5,6-tetrafluorostyrene | S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate | AIBN | 1.09–1.15 | Quantitative retention of cyclohexenyl groups. |
Nitroxide-Mediated Polymerization (NMP) for this compound Monomers
Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chain. wikipedia.org This reversible capping process maintains a low concentration of active radicals, thereby controlling the polymerization and allowing for the synthesis of well-defined polymers.
NMP has been shown to be effective for the copolymerization of α-trifluoromethylstyrenes with styrenes, including 2,3,4,5,6-pentafluorostyrene. mdpi.com In a study on the copolymerization of α-trifluoromethylstyrene (TFMST) and styrene (ST), NMP using BlocBuilder MA® as the initiator yielded a copolymer with a number-average molecular weight (Mn) of 7300 and a low dispersity of 1.14. mdpi.com This method was found to be more effective than RAFT polymerization for this particular monomer system. mdpi.com The content of the fluorinated monomer in the resulting copolymer could be controlled by adjusting the initial monomer feed ratio. mdpi.com
The use of NMP has also enabled the synthesis of novel copolymers by polymerizing TFMST with substituted styrenes. mdpi.com The resulting copolymers exhibited higher glass transition temperatures than polystyrene, with a copolymer containing a pentafluoro group showing a particularly high Tg. mdpi.com
| Comonomers | Initiator | Mn | Dispersity (Đ) | Yield |
|---|---|---|---|---|
| α-Trifluoromethylstyrene (TFMST) and Styrene (ST) | BlocBuilder MA® | 7300 | 1.14 | 56% |
Anionic Polymerization of Fluorostyrene Derivatives
Anionic polymerization is a form of living polymerization that proceeds via an anionic propagating species. researchgate.net This method is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.org While the direct anionic polymerization of this compound is not extensively detailed in the provided context, the principles of anionic polymerization of styrene and its derivatives are well-established. researchgate.netrsc.org The polymerization is typically initiated by organolithium compounds, and the propagating species are carbanions. researchgate.net The reactivity of these species can be influenced by the solvent, with polar solvents like tetrahydrofuran (B95107) affecting the aggregation state and reactivity of the ion pairs. researchgate.net
Aqueous Phase Polymerization of this compound via Host-Guest Complexation (e.g., Cyclodextrin-Mediated)
Aqueous phase polymerization offers an environmentally friendly alternative to traditional organic solvent-based systems. For hydrophobic monomers like fluorostyrenes, this can be achieved through host-guest complexation with cyclodextrins. researchgate.net Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their cavities, thereby solubilizing them in water. mdpi.com
The polymerization of fluorinated monomers such as 4-(N-adamantylamino)-2,3,5,6-tetrafluorostyrene and 2,3,4,5,6-pentafluorostyrene has been successfully carried out in water by forming a host-guest complex with randomly methylated β-cyclodextrin (RAMEB). researchgate.net This approach avoids the need for surfactants or co-solvents. Kinetic studies of the homopolymerization and copolymerization with styrene have demonstrated a high reactivity of the complexed fluorinated monomers in aqueous solution. researchgate.net
Self-Condensing Vinyl Polymerization for Hyperbranched Architectures of this compound Homologues
Self-condensing vinyl polymerization (SCVP) is a technique used to synthesize highly branched, dendritic polymers from a vinyl monomer that also contains an initiating group, known as an "inimer". nih.govresearchgate.net This method combines features of both vinyl polymerization and polycondensation. nih.govresearchgate.net
Amphiphilic hyperbranched fluoropolymers have been synthesized via atom transfer radical self-condensing vinyl homopolymerization of an inimer, 4-[oxy(tri(ethylene glycol))bromoisobutyryl]-2,3,5,6-tetrafluorostyrene. nih.gov This polymerization, using a CuCl/CuCl₂/2,2'-bipyridine catalyst system, resulted in a hyperbranched homopolymer with a number-average molecular weight (Mn) of 9.06 kDa and a polydispersity (Mw/Mn) of 1.90. nih.gov
Furthermore, a hyperbranched fluorocopolymer was synthesized by copolymerizing this inimer with 2,3,4,5,6-pentafluorostyrene. nih.gov This resulted in a copolymer with an Mn of 17.2 kDa and an Mw/Mn of 2.50. nih.gov These hyperbranched polymers were found to be soluble in a range of organic solvents and could form water-dispersible micelles. nih.gov
| Polymer Type | Comonomer | Mn (kDa) | Mw/Mn | Tg (°C) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Homopolymer | None | 9.06 | 1.90 | -19 | 175 |
| Copolymer | 2,3,4,5,6-Pentafluorostyrene | 17.2 | 2.50 | 20 | 210 |
Kinetic and Mechanistic Investigations of this compound Polymerization
The study of the kinetics and mechanisms governing the polymerization of this compound is crucial for the synthesis of well-defined polymers with tailored properties. This section delves into the monomer reactivity ratios in copolymerization systems and the methodologies for controlling the molecular weight and dispersity of the resulting polymers.
Monomer Reactivity Ratios and Propagation Kinetics in this compound Systems
A quantitative understanding of monomer reactivity is essential for predicting copolymer composition and microstructure. This is typically achieved through the determination of monomer reactivity ratios.
Detailed experimental data on the monomer reactivity ratios for the copolymerization of this compound with common monomers are not extensively documented in publicly accessible literature. However, insights can be drawn from related fluorinated styrene systems. For instance, the copolymerization of pentafluorostyrene (PFS) with styrene and other monomers has been investigated, revealing the significant influence of the electron-withdrawing fluorine atoms on the reactivity of the vinyl group. It is anticipated that this compound would exhibit similar reactivity trends due to its analogous electronic structure.
The propagation kinetics of free-radical polymerization are described by the propagation rate constant, kp. The value of kp is a measure of the rate at which a growing polymer chain adds monomer units. For fluorinated styrenes, the electron-withdrawing nature of the fluorine substituents is known to influence the reactivity of the monomer and the propagating radical. In the atom transfer radical polymerization (ATRP) of 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole, a derivative of this compound, the polymerization rate was observed to be faster than that of its non-fluorinated counterpart, 9-(4-vinylphenyl)carbazole. researchgate.net This suggests a higher reactivity, which can be attributed to the electronic effects of the fluorine atoms on the vinyl group. researchgate.net Similarly, the ATRP of 2,3,5,6-tetrafluoro-4-methoxystyrene was found to be the fastest observed for any substituted styrene in bulk or solution. nih.gov
Control of Molecular Weight and Polydispersity in this compound Polymers
The advent of controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, has enabled the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Đ).
While specific data tables for the controlled polymerization of this compound are scarce, studies on its derivatives demonstrate the successful application of these methods. For example, ATRP has been employed for the polymerization of 2,3,5,6-tetrafluoro-4-methoxystyrene, yielding polymers with number-average molecular weights (Mn) up to 17,000 g/mol and PDI values generally below 1.3. nih.gov In the case of 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole, ATRP afforded polymers with controlled molecular weights ranging from 5,000 to 32,000 g/mol and relatively low polydispersities (Đ = 1.2–1.5). researchgate.net
RAFT polymerization has also proven effective for controlling the polymerization of derivatives of this compound. The selective RAFT copolymerization of 4-(5′-norbornene-2′-methoxy)-2,3,5,6-tetrafluorostyrene with styrene resulted in copolymers with narrow molecular weight distributions (PDI = 1.23). publish.csiro.au Similarly, the homopolymerization of 4-(3′-buten-1′-oxy)-2,3,5,6-tetrafluorostyrene via RAFT produced polymers with low PDI values, which increased from below 1.2 at conversions below 50% to 1.35 at a conversion of 63%. fluorine1.ru
These findings collectively suggest that both ATRP and RAFT are viable techniques for achieving good control over the molecular weight and polydispersity of polymers derived from this compound, as illustrated by the data for its derivatives in the following table.
| Monomer | Polymerization Method | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI or Đ) | Reference |
|---|---|---|---|---|
| 2,3,5,6-Tetrafluoro-4-methoxystyrene | ATRP | Up to 17,000 | <1.3 | nih.gov |
| 9-(2,3,5,6-Tetrafluoro-4-vinylphenyl)carbazole | ATRP | 5,000 - 32,000 | 1.2 - 1.5 | researchgate.net |
| 4-(5′-norbornene-2′-methoxy)-2,3,5,6-tetrafluorostyrene (copolymer with Styrene) | RAFT | Not Specified | 1.23 | publish.csiro.au |
| 4-(3′-buten-1′-oxy)-2,3,5,6-tetrafluorostyrene | RAFT | Not Specified | <1.2 (at <50% conv.), 1.35 (at 63% conv.) | fluorine1.ru |
| 4-[oxy(tri(ethylene glycol))bromoisobutyryl]-2,3,5,6-tetrafluorostyrene | ATRP (SCVP) | 9,060 | 1.90 | nih.gov |
| 4-[oxy(tri(ethylene glycol))bromoisobutyryl]-2,3,5,6-tetrafluorostyrene (copolymer with Pentafluorostyrene) | ATRP (SCVP) | 17,200 | 2.50 | nih.gov |
Copolymerization Strategies Involving 2,3,5,6 Tetrafluorostyrene
Statistical Copolymerization of 2,3,5,6-Tetrafluorostyrene with Diverse Comonomers
Statistical copolymerization is a fundamental method for randomly incorporating different monomer units along a polymer chain. The resulting copolymer's properties are an average of the constituent monomers, influenced by the copolymer composition and sequence distribution. The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂), which quantify the relative rate at which a growing polymer chain ending in one monomer adds the same monomer versus the other comonomer. rsc.org
When the product of the reactivity ratios (r₁r₂) is equal to 1, an ideal random copolymer is formed, where the monomer units are incorporated in proportion to their feed ratio. rsc.org If r₁r₂ is less than 1, the copolymer tends to have an alternating structure, and if it is greater than 1, blocky sequences of each monomer are more likely to form. rsc.org
While specific reactivity ratios for the copolymerization of this compound with many common comonomers are not widely reported in the literature, the principles of copolymerization can be applied. For instance, in the free-radical copolymerization of styrene (B11656) (STY) and methyl methacrylate (B99206) (MMA), the reactivity ratios are known to be approximately r₁(STY) = 0.45 and r₂(MMA) = 0.38, indicating a tendency towards random incorporation with some alternating character. rdd.edu.iquobaghdad.edu.iq Similar studies for TFS would be crucial for predicting and controlling the microstructure of its statistical copolymers. The electron-withdrawing nature of the fluorine atoms in TFS is expected to influence its reactivity and the resulting copolymer properties.
Table 1: Representative Reactivity Ratios for Common Monomer Pairs
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymer Type |
| Styrene | Methyl Methacrylate | 0.45 | 0.38 | 0.17 | Random/Alternating |
| Styrene | n-Butyl Acrylate | 0.68-0.82 | 0.22-0.26 | ~0.15-0.21 | Random/Alternating |
| Methyl Methacrylate | n-Butyl Acrylate | ~1.7 | ~0.34 | ~0.58 | Random |
Block Copolymer Synthesis Incorporating this compound Blocks
Block copolymers are composed of two or more distinct homopolymer blocks linked together. This architecture allows for the combination of different, often opposing, properties within a single macromolecule, leading to self-assembly into ordered nanostructures. Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing well-defined block copolymers containing TFS segments. researchgate.net
Diblock copolymers consisting of a poly(this compound) (PTFS) block and a block of another polymer, such as polystyrene or poly(ethylene oxide), can exhibit amphiphilic or other interesting interfacial properties. The synthesis of such materials can be achieved by sequential monomer addition using a controlled polymerization method.
For example, the synthesis of a diblock copolymer of a fluorinated styrene derivative and a hydrophilic polymer can be accomplished via ATRP. researchgate.net First, a macroinitiator of one polymer is synthesized, which is then used to initiate the polymerization of the second monomer. For instance, a hydroxyl-terminated poly(ethylene oxide) could be functionalized to create a suitable ATRP initiator for the subsequent polymerization of this compound. The successful formation of the diblock copolymer would be confirmed by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC), which would show an increase in molecular weight and a shift in the elution peak corresponding to the addition of the second block. nih.gov
Table 2: Example of a Synthetic Strategy for a Poly(ethylene oxide)-b-poly(this compound) Diblock Copolymer
| Step | Description | Key Reagents |
| 1 | Functionalization of PEO | Poly(ethylene oxide), 2-bromoisobutyryl bromide |
| 2 | ATRP of TFS | PEO-macroinitiator, this compound, CuBr, bipyridine |
Triblock copolymers with TFS segments can be designed in various architectures, such as ABA or ABC. An example of a BAB triblock copolymer involves a central poly(ethylene oxide) (PEO) block (A) and two flanking blocks of a modified poly(this compound) (B). researchgate.net
In one study, BAB triblock copolymers were synthesized with a PEO mid-block and outer blocks of poly(lithium this compound-4-sulfonate) (PPFSLi). researchgate.net The synthesis began with the ATRP of 2,3,4,5,6-pentafluorostyrene (B1630577) from a PEO macroinitiator, followed by a quantitative thiolation with sodium hydrosulfide (B80085) and subsequent oxidation to create the sulfonate anions. researchgate.net The ionic content of these copolymers could be controlled by adjusting the block ratio during the ATRP step. researchgate.net These materials exhibited high thermal stability. researchgate.net
Table 3: Molecular Characteristics of PEO-b-PPFSLi-b-PEO Triblock Copolymers
| Sample | PEO M_n ( kg/mol ) | PPFS M_n ( kg/mol ) | Total M_n ( kg/mol ) | PDI |
| PEO-PPFSLi-1 | 10 | 5.8 | 15.8 | 1.2 |
| PEO-PPFSLi-2 | 10 | 11.5 | 21.5 | 1.3 |
| PEO-PPFSLi-3 | 20 | 10.2 | 30.2 | 1.2 |
Data adapted from a study on related pentafluorostyrene-based triblock copolymers. researchgate.net
Graft Copolymerization Approaches for Poly(this compound) Functionalization
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. "Grafting from" and "grafting to" are two primary strategies for synthesizing these architectures. In the "grafting from" approach, polymerization of the side chains is initiated from active sites along the main polymer backbone. mdpi.com The "grafting to" method involves attaching pre-synthesized polymer chains to the backbone. nih.gov
The surface of poly(this compound) can be modified by graft copolymerization to impart new functionalities. For instance, surface-initiated ATRP can be employed to grow polymer brushes from a PTFS substrate. This process typically involves the immobilization of an ATRP initiator on the surface, followed by the polymerization of a second monomer. mdpi.com
Another approach is radiation-induced graft copolymerization, where high-energy radiation is used to create radical sites on the polymer backbone, which can then initiate the polymerization of a monomer. mdpi.com For example, a PTFS film could be irradiated and subsequently exposed to a monomer like acrylic acid to create a hydrophilic surface.
Table 4: Common Techniques for Graft Copolymerization
| Technique | Description |
| "Grafting from" | Polymer chains are grown from initiation sites on the backbone. |
| "Grafting to" | Pre-formed polymer chains are attached to the backbone. |
| Radiation-Induced | High-energy radiation creates active sites for polymerization. |
| Plasma-Induced | Plasma treatment generates radicals on the surface to initiate grafting. |
Synthesis and Selective Polymerization of Multi-Vinyl Monomers Derived from this compound
Multi-vinyl monomers, containing two or more polymerizable double bonds, can lead to the formation of cross-linked networks or, under controlled conditions, soluble polymers with interesting architectures. A key challenge in the polymerization of multi-vinyl monomers is controlling the reactivity of the different vinyl groups to avoid premature gelation. kpi.ua
A multi-vinyl monomer can be derived from this compound, for example, by introducing a second vinyl group onto the tetrafluorophenyl ring, creating a divinyl-tetrafluorobenzene derivative. The reactivity of such monomers in radical copolymerizations can be evaluated. For instance, 3,6-bis(vinylsulphonyl)-1,2,4,5-tetrafluorobenzene has shown high reactivity in radical reactions due to the electron-accepting effect of the tetrafluoro-substituted benzene (B151609) ring on the vinyl groups. psu.edu
Living anionic polymerization has been used for the selective polymerization of one of the two vinyl groups of 1,4-divinylbenzene, leading to soluble polymers with pendant vinyl groups that can be used for subsequent reactions. researchgate.netunivook.comunivook.com This approach could potentially be applied to divinyl monomers derived from this compound to create well-defined, functional polymers. RAFT polymerization has also been explored as a strategy to suppress gelation in the homopolymerization of multi-vinyl monomers, enabling the synthesis of single cyclized polymer structures. kpi.ua
Table 5: Potential Multi-Vinyl Monomers Derived from a Tetrafluorobenzene Core
| Monomer | Structure | Potential Polymerization Outcome |
| 1,4-Divinyl-2,3,5,6-tetrafluorobenzene | C₆F₄(CH=CH₂)₂ | Cross-linked network or soluble polymer with pendant vinyl groups under controlled conditions |
| 3,6-Bis(vinylsulphonyl)-1,2,4,5-tetrafluorobenzene | C₆F₄(SO₂CH=CH₂)₂ | Highly reactive in radical polymerization |
Post Polymerization Modification and Derivatization of Poly 2,3,5,6 Tetrafluorostyrene
Nucleophilic Aromatic Substitution (SNAr) on Poly(2,3,5,6-Tetrafluorostyrene) Backbones
The SNAr reaction on the poly(this compound) backbone typically involves the displacement of the fluorine atom at the para-position (C-4) by a nucleophile. This regioselectivity is driven by the strong electron-withdrawing nature of the fluorine atoms, which activates the ring towards nucleophilic attack. This versatile reaction has been extensively utilized to introduce a variety of functional moieties onto the polymer backbone, thereby imparting new properties and functionalities.
Introduction of Sulfonic Acid Moieties (Sulfonation)
The introduction of sulfonic acid groups onto the poly(this compound) backbone is a key strategy for developing proton-conducting polymers for applications such as proton exchange membranes (PEMs) in fuel cells. A common synthetic route involves a two-step process. First, the polymer is treated with sodium hydrosulfide (B80085) (NaSH), which acts as a nucleophile to displace the para-fluorine atom, resulting in the formation of a thiol group. Subsequent oxidation of this thiol group, for instance with hydrogen peroxide, converts it into a sulfonic acid moiety, yielding poly(this compound-4-sulfonic acid).
The resulting sulfonated polymer exhibits a low pKa value, indicating a high degree of acidity, which is beneficial for proton conductivity. The electron-withdrawing fluorine atoms on the aromatic ring enhance the acidity of the sulfonic acid group, contributing to high proton conductivity even under conditions of low relative humidity and elevated temperatures.
Table 1: Sulfonation of Poly(this compound) via Nucleophilic Aromatic Substitution
| Step | Reagent | Functional Group Introduced | Intermediate/Final Product | Key Properties |
| 1 | Sodium Hydrosulfide (NaSH) | Thiol (-SH) | Poly(this compound-4-thiol) | Reactive intermediate |
| 2 | Oxidizing Agent (e.g., H₂O₂) | Sulfonic Acid (-SO₃H) | Poly(this compound-4-sulfonic acid) | High proton conductivity, low pKa |
Introduction of Phosphonic Acid Groups (Phosphonation)
Similar to sulfonation, the incorporation of phosphonic acid groups is another important modification for creating proton-conducting materials, particularly for high-temperature fuel cells. Poly(this compound-4-phosphonic acid) has garnered significant interest due to its ability to maintain proton conductivity at temperatures above 200°C without the issue of anhydride (B1165640) formation, which can plague other phosphonated polymers and reduce their conductivity.
A well-established method for the phosphonation of poly(this compound) is the Michaelis-Arbuzov reaction. This reaction involves treating the polymer with a phosphite (B83602) reagent, such as tris(trimethylsilyl)phosphite, at elevated temperatures. This one-step reaction provides a direct and efficient route to introduce the phosphonic acid group at the para-position of the tetrafluorophenyl ring. The resulting phosphonated polymer demonstrates excellent thermal stability and high proton conductivity in anhydrous conditions, making it a promising candidate for next-generation fuel cell membranes.
Table 2: Phosphonation of Poly(this compound) via Michaelis-Arbuzov Reaction
| Reagent | Reaction Type | Functional Group Introduced | Final Product | Key Properties |
| Tris(trimethylsilyl)phosphite | Michaelis-Arbuzov | Phosphonic Acid (-PO(OH)₂) | Poly(this compound-4-phosphonic acid) | High-temperature proton conductivity, resistance to anhydride formation, thermal stability |
Incorporation of Thiol and Azide (B81097) Functionalities
The introduction of thiol (-SH) and azide (-N₃) functionalities onto the poly(this compound) backbone opens up a vast array of possibilities for further derivatization through highly efficient and orthogonal "click" chemistry reactions, such as thiol-ene and azide-alkyne cycloadditions. These functional groups can be introduced via nucleophilic aromatic substitution.
For the incorporation of a thiol group, a protected thiol nucleophile or a reagent like sodium hydrosulfide can be used, with the former often being preferred to prevent disulfide bond formation. The resulting thiol-functionalized polymer is a versatile precursor for creating well-defined polymer architectures and for the conjugation of biomolecules or other functional moieties.
Similarly, azide groups can be introduced by reacting the polymer with an azide salt, such as sodium azide, in a suitable polar aprotic solvent. The azide-functionalized polymer can then be readily modified through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, providing a powerful tool for creating complex and well-defined macromolecular structures.
Other Nucleophilic Functionalizations for Property Tailoring
The susceptibility of the poly(this compound) backbone to nucleophilic aromatic substitution allows for the introduction of a wide variety of other functional groups to precisely tailor the polymer's properties. By selecting appropriate nucleophiles, properties such as solubility, thermal stability, optical properties, and surface energy can be systematically modified.
For instance, reaction with alkoxides or phenoxides can introduce ether linkages, which can alter the polymer's solubility and thermal characteristics. Amines can be used as nucleophiles to introduce amino groups, which can serve as sites for further chemical reactions or can influence the polymer's acid-base properties. The introduction of different functional groups via SNAr provides a modular approach to designing materials with specific and desired characteristics for a broad range of applications.
Orthogonal Chemical Reactions for Engineering Complex Polymeric Architectures
The functional groups introduced onto the poly(this compound) backbone through nucleophilic aromatic substitution can serve as handles for subsequent orthogonal chemical reactions. Orthogonal chemistry refers to a set of reactions that can be performed in the same reaction vessel without interfering with one another. This concept is particularly powerful in polymer science for the construction of complex and multifunctional polymeric architectures.
By combining the SNAr functionalization of poly(this compound) with other orthogonal reactions, it is possible to create well-defined block copolymers, graft copolymers, and other complex structures. For example, a polymer functionalized with both azide and another reactive group (that is unreactive towards azides and alkynes) could be selectively modified at each site using different reaction partners. This approach allows for the precise placement of different functionalities along the polymer chain, leading to materials with highly controlled and sophisticated architectures.
Enzymatic Functionalization of this compound Polymers
While enzymatic modifications have been explored for a variety of polymers, particularly for polyesters and other naturally derived macromolecules, the enzymatic functionalization of synthetic, highly fluorinated polymers like poly(this compound) is a less explored area. Enzymes operate under mild conditions and exhibit high specificity, which makes them attractive tools for polymer modification.
Hypothetically, enzymes could be used to catalyze reactions on functional groups that have been previously introduced onto the poly(this compound) backbone via SNAr. For instance, if a hydroxyl or amino group were introduced, lipases or proteases could potentially be used to catalyze esterification or amidation reactions with other molecules. However, the high fluorine content and the rigidity of the polymer backbone might present challenges for enzyme accessibility and activity. Further research is needed to explore the potential of enzymatic reactions for the functionalization of this specific class of fluoropolymers.
Applications of 2,3,5,6 Tetrafluorostyrene Based Polymers in Advanced Technologies
Proton Exchange Membranes (PEMs) and Ionomers for Fuel Cells and Electrochemical Devices
In the realm of electrochemical devices, particularly proton exchange membrane fuel cells (PEMFCs), ionomers and membranes based on 2,3,5,6-tetrafluorostyrene have demonstrated considerable promise. These materials serve the critical functions of conducting protons (or other ions) while physically separating the anode and cathode. The tetrafluorinated aromatic structure provides a robust and highly acidic platform when functionalized with ion-conducting groups.
A significant breakthrough in materials for high-temperature PEMFCs (HT-PEMFCs) has been the development of poly(this compound-4-phosphonic acid). acs.orgresearchgate.netnih.gov A critical design feature of this polymer is its remarkable resistance to the formation of phosphonic acid anhydride (B1165640) at elevated temperatures. acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net This is a common failure mode in other phosphonated polymers, where anhydride formation leads to a loss of proton-conducting sites and a subsequent drop in performance. researchgate.netnih.govresearchgate.net Poly(this compound-4-phosphonic acid), however, maintains its proton conductivity at temperatures above 200°C. acs.orgresearchgate.netnih.govresearchgate.net
The strong electron-withdrawing effect of the four fluorine atoms on the phenyl ring significantly increases the acidity of the phosphonic acid group, resulting in a pKₐ value near zero. researchgate.netacs.orgfz-juelich.de This high acidity ensures a greater degree of proton dissociation, which is beneficial for proton conduction. acs.orgfz-juelich.de When utilized as an ionomer binder in the catalyst layers of a membrane electrode assembly (MEA), these phosphonated polymers have been shown to improve mass transport. acs.orgnih.gov
The performance of fuel cells incorporating these materials is noteworthy. A synergistically integrated fuel cell using a poly(this compound-4-phosphonic acid) ionomer in the electrodes achieved peak power densities that substantially outperform conventional polybenzimidazole-based systems. researchgate.netnih.gov Research has also explored modifications to the polymer backbone, such as introducing long alkyl side chains, to improve the material's ductility and reduce the brittleness often associated with highly phosphonated polymers. fz-juelich.de A membrane modified with C18 alkyl chains demonstrated a proton conductivity of 93.6 ± 6.9 mS cm⁻¹ at 105°C and approximately 90% relative humidity, which was superior to the commercial Nafion N-212 membrane under the same conditions. fz-juelich.de
| Material/System | Operating Condition | Peak Power Density | Reference |
|---|---|---|---|
| MEA with Poly(this compound-4-phosphonic acid) ionomer | 160°C, H₂/O₂ | 1,130 mW cm⁻² | researchgate.netnih.gov |
| MEA with Poly(this compound-4-phosphonic acid) ionomer | 240°C, H₂/O₂ | 1,740 mW cm⁻² | researchgate.netnih.gov |
| MEA with PIM-P ionomer binder | 160°C, H₂/O₂ | 506.6 mW cm⁻² | nih.gov |
Analogous to phosphonation, the sulfonation of poly(this compound) yields highly acidic ionomers suitable for PEMs. The synthesis involves the nucleophilic substitution of the fluorine atom at the para-position of the styrene (B11656) unit. rsc.org This is typically achieved using sodium hydrosulfide (B80085) (NaSH) to introduce a thiol group, which is subsequently oxidized to form the sulfonic acid group. rsc.org
The resulting poly(this compound-4-sulfonic acid) is a superacidic polymer. rsc.org The powerful electron-withdrawing nature of the three remaining fluorine atoms on the aromatic ring lowers the pKₐ value to approximately -2. rsc.org This exceptional acidity facilitates proton dissociation, leading to high proton conductivity. Reports indicate that membranes made from this material exhibit higher proton conductivity than the benchmark perfluorinated Nafion® membranes, particularly under conditions of reduced relative humidity and at high temperatures (160°C). rsc.org This performance advantage under such demanding conditions highlights its potential for use in advanced fuel cell systems that operate with minimal humidification.
Beyond proton conduction, polymers based on this compound are being engineered as single lithium-ion conducting polymer electrolytes for next-generation lithium batteries. rsc.orgrsc.org In these materials, the anion (e.g., tetrafluorostyrene sulfonate) is covalently tethered to the polymer backbone. rsc.org This design immobilizes the anion, allowing only the Li⁺ cations to be mobile and carry the current. rsc.org This approach achieves a lithium-ion transference number close to unity, which mitigates the formation of salt concentration gradients during battery operation and prevents detrimental anion polarization effects that can limit power density. researchgate.netmdpi.com
A successful design strategy involves the synthesis of BAB triblock copolymers. rsc.org In this architecture, the 'A' blocks are ion-conducting segments like poly(ethylene oxide) (PEO), while the 'B' block is poly(lithium this compound-4-sulfonate), where the anions are fixed. rsc.org This phase-separated morphology enhances ionic dissociation by allowing the Li⁺ ions to migrate into the solvating PEO phase. rsc.org Such a block copolymer electrolyte has demonstrated an ionic conductivity of 1.5 × 10⁻⁵ S cm⁻¹ at 60°C, a significant value for a single-ion conductor. rsc.org
| Polymer Electrolyte Structure | Operating Temperature | Ionic Conductivity | Reference |
|---|---|---|---|
| BAB triblock copolymer with Poly(lithium this compound-4-sulfonate) blocks | 60°C | 1.5 × 10⁻⁵ S cm⁻¹ | rsc.org |
Several key strategies are employed to enhance the performance and durability of ion-conducting membranes derived from this compound.
Maximizing Intrinsic Acidity : The primary strategy is the use of the tetrafluorostyrene monomer itself. The strong inductive effect of the fluorine atoms significantly lowers the pKₐ of attached phosphonic and sulfonic acid groups, maximizing proton dissociation and intrinsic conductivity. researchgate.netfz-juelich.dersc.org
Ensuring Functional Group Stability : For phosphonated polymers, the specific chemical structure of poly(this compound-4-phosphonic acid) inherently resists the formation of performance-degrading anhydrides at high temperatures, ensuring stable proton conductivity during long-term operation under hot and dry conditions. acs.orgresearchgate.netnih.gov
Controlling Morphology : The creation of well-defined, continuous ion-transport channels through phase separation of hydrophilic and hydrophobic domains is a crucial strategy. researchgate.net In phosphonated systems, the strategic aggregation of phosphonic acid groups can form efficient, ordered pathways for rapid proton conduction. nih.gov For lithium-ion conductors, a block copolymer architecture that separates the ion-solvating phase (PEO) from the anion-tethered phase is effective in promoting ion dissociation and mobility. rsc.org
Improving Mechanical Robustness : To counteract the brittleness that can arise from high functionalization levels, plasticizing elements are introduced. Incorporating flexible aliphatic side chains into the polymer structure improves ductility and processability without significantly compromising thermal stability or ion conductivity. fz-juelich.de Crosslinking is another method used to enhance the mechanical strength and dimensional stability of the membranes. mdpi.com
Advanced Optical and Electronic Materials Based on this compound Derivatives
The unique electronic and physical properties conferred by the high fluorine content of this compound also make its derivatives suitable for applications in optics and electronics.
Fluorinated polymers are well-established as a class of materials with inherently low refractive indices. specialchem.comsigmaaldrich.com This property is attributed to the low polarizability of the carbon-fluorine bond. Polymers with a high fluorine content, such as those derived from this compound, are therefore potential candidates for the development of low refractive index materials. Specialty fluoropolymers are used in a variety of optical applications, including anti-reflective coatings, optical cladding for fiber optics, and optical lenses. specialchem.com While specific applications for poly(this compound) in this area are still emerging, its chemical structure is highly conducive to achieving the low refractive index values (typically in the 1.3 to 1.4 range) required for such advanced optical components. specialchem.com
Future Perspectives and Emerging Research Directions in 2,3,5,6 Tetrafluorostyrene Polymer Science
Development of Novel Polymerization Techniques for Enhanced Control and Precision
The synthesis of well-defined polymers from 2,3,5,6-tetrafluorostyrene and its derivatives is critical for tailoring material properties. While traditional free-radical polymerization has been used, the focus is shifting towards controlled/living radical polymerization (CLRP) techniques that offer precise control over molecular weight, architecture, and functionality.
Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful method for the controlled polymerization of fluorinated styrenes. acs.orgelsevierpure.comdtu.dkresearchgate.net Researchers have successfully polymerized monomers like 2,3,5,6-tetrafluoro-4-(pentafluoropropoxy)styrene and 2,3,5,6-tetrafluoro-4-(pentadecafluorooctaoxy)styrene using ATRP, achieving polymers with low polydispersity indexes (PDI) in the range of 1.08 to 1.37. acs.orgacs.org This level of control allows for the synthesis of well-defined homopolymers and block copolymers. acs.orgdtu.dk For instance, block copolymers of 2,3,5,6-tetrafluoro-4-methoxystyrene with styrene (B11656) and 2,3,4,5,6-pentafluorostyrene (B1630577) have been synthesized using ATRP, demonstrating the versatility of this technique. dtu.dk
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another key CLRP technique being explored. weiyougroup.orgsigmaaldrich.comsigmaaldrich.com RAFT polymerization offers a robust platform for creating complex polymer architectures with predetermined molecular weights. sigmaaldrich.com The process involves the use of a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with narrow molecular weight distributions. sigmaaldrich.comfluorine1.ru Fluorine-end-labeled poly(pentafluorophenyl methacrylate) has been synthesized via RAFT, showcasing the precision of this method in creating polymers with specific end-group functionalities. nih.govacs.org
Further advancements in these techniques, such as photo-RAFT step-growth polymerization, are expanding the scope of accessible polymer structures. weiyougroup.org These novel methodologies are crucial for creating complex and previously unattainable polymer architectures, which are essential for developing new functional materials. weiyougroup.org
Table 1: Comparison of Controlled Radical Polymerization Techniques for Fluorinated Styrenes
| Polymerization Technique | Key Features | Example Monomers | Achieved PDI | Reference |
|---|---|---|---|---|
| ATRP | Good control over molecular weight and architecture, tolerant to various functional groups. | 2,3,5,6-Tetrafluoro-4-(pentafluoropropoxy)styrene, 2,3,5,6-Tetrafluoro-4-methoxystyrene | 1.08 - 1.37 | acs.orgdtu.dkacs.org |
| RAFT | Versatile for a wide range of monomers, allows for complex architectures and end-group control. | Pentafluorophenyl methacrylate (B99206) | < 1.2 | fluorine1.runih.govacs.org |
| NMP | Controlled copolymerization of fluorinated styrenes with other monomers. | Pentafluorostyrene, Methyl methacrylate | 1.13 - 1.42 | mdpi.commdpi.com |
Exploration of Emerging Functionalization Pathways and Orthogonal Reactivities
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into poly(this compound) and related polymers. tandfonline.comresearchgate.net This approach allows for the creation of a library of functional polymers from a single precursor, enabling the systematic tuning of material properties. researchgate.net
A key area of exploration is the use of "click chemistry" reactions, which are highly efficient, selective, and proceed under mild conditions. mdpi.com The para-fluoro-thiol reaction, a nucleophilic aromatic substitution, has been effectively used for the modification of polymers containing pentafluorophenyl groups. tandfonline.com This reaction allows for the introduction of various thiol-containing molecules, providing a versatile tool for functionalization. tandfonline.com
Orthogonal reactivity is a particularly exciting frontier, enabling multiple, selective chemical modifications on the same polymer chain. acs.orgresearchgate.net This concept allows for the sequential introduction of different functionalities without interference between the reactions. For example, copolymers can be designed with multiple, orthogonally reactive groups, such as activated esters, maleimides, and protected alkynes, which can then be selectively functionalized in a stepwise manner. acs.org This approach is crucial for creating multifunctional materials with precisely controlled architectures. researchgate.net
Future research will likely focus on expanding the toolbox of orthogonal reactions applicable to fluorinated polymers and exploring their use in creating complex, hierarchically structured materials. The development of new bioorthogonal click-radiolabeling reactions using fluorine-18 (B77423) also opens up possibilities for applications in molecular imaging. nih.gov
Design of Next-Generation Advanced Materials with Precisely Tailored Performance Attributes
The ability to precisely control the structure of this compound-based polymers is leading to the design of advanced materials with tailored properties for specific high-tech applications. pageplace.de A major focus is on the development of materials with controlled surface properties. Block copolymers containing fluorinated segments are of particular interest because the fluorinated blocks tend to migrate to the surface, creating low-surface-energy films. acs.org This property is highly desirable for applications requiring hydrophobicity and minimal adhesion. acs.org For example, block copolymers of fluorinated styrenes have been shown to exhibit advancing water contact angles as high as 122°. acs.org
Researchers are also designing these polymers for use in electrochemical applications. For instance, modification of phosphonated poly(pentafluorostyrene) has led to the development of ductile membranes for use in fuel cells. acs.org These materials exhibit high proton conductivity at elevated temperatures, outperforming traditional materials. acs.org
The unique properties of fluorinated polymers, such as their thermal and chemical stability, also make them suitable for use as wall materials in phase-change microcapsules for thermal energy storage. google.com Furthermore, the piezoelectric, pyroelectric, and ferroelectric properties of some fluorinated polymers are being harnessed for biomedical applications, including controlled drug delivery and tissue engineering. nih.gov
The future in this area lies in creating increasingly complex polymer architectures, such as bottlebrush polymers with fluorinated side chains, to achieve even greater control over the spatial distribution of functional groups and to create "smart" materials that respond to external stimuli. nih.govresearchgate.net
Role of Computational Chemistry and Materials Modeling in Elucidating this compound Polymer Behavior
Computational chemistry and materials modeling are becoming indispensable tools for accelerating the design and discovery of new fluorinated polymers. ethz.chnottingham.ac.uk Molecular dynamics (MD) simulations, in particular, provide valuable insights into the structure-property relationships of these materials at the atomic and molecular levels. researchgate.netmdpi.comnih.gov
Simulations can be used to predict a wide range of properties, including thermal properties like the glass transition temperature (Tg), mechanical properties, and surface characteristics. mdpi.comchemrxiv.orgudel.edu For example, MD simulations have been used to investigate the influence of bottlebrush architecture on the spatial distribution of fluorinated moieties in thin films, revealing that fluorine atoms preferentially locate at the air-film interface. researchgate.net This type of information is crucial for designing surfaces with specific wetting properties.
Computational models are also being used to study the interactions between fluorinated polymers and other molecules. acs.org For instance, simulations have been employed to understand the binding mechanisms between cationic fluorinated polymer sorbents and per- and polyfluoroalkyl substances (PFAS), which is critical for developing effective environmental remediation technologies. acs.org
As computational methods become more powerful and accurate, they will play an increasingly important role in the rational design of this compound-based polymers with precisely tailored performance attributes, reducing the need for extensive trial-and-error experimentation. nih.gov High-throughput simulations will enable the rapid screening of large numbers of potential polymer structures to identify promising candidates for specific applications. chemrxiv.org
Q & A
Basic: What are the recommended synthetic routes for 2,3,5,6-Tetrafluorostyrene, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of this compound typically involves fluorination of styrene derivatives or functional group transformations on tetrafluorinated aromatic precursors. For example, halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under anhydrous conditions are common. A novel approach involves the use of atom transfer radical self-condensing vinyl copolymerization (ATR-SCVCP) with fluorinated monomers, as demonstrated in amphiphilic hyperbranched fluoropolymers (HBFP) synthesis . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate fluorination but may increase side reactions.
- Catalysts : Transition metal catalysts (e.g., Pd/Cu) improve regioselectivity in aryl fluoride formation.
- Purification : Distillation or column chromatography with hexane/ethyl acetate gradients is critical to isolate the product from unreacted starting materials or byproducts like 2,3,4,5,6-Pentafluorostyrene .
Advanced: How does the electronic structure of this compound influence its reactivity in radical polymerization?
Methodological Answer:
The electron-withdrawing fluorine substituents on the styrene ring lower the electron density of the vinyl group, enhancing its susceptibility to radical addition. This property is exploited in controlled polymerization techniques like ATRP or RAFT. For instance, copolymerization with perfluorostyrene (PFS) in ATR-SCVCP results in HBFP with tunable amphiphilicity, where the fluorine content dictates thermal stability and solvent resistance . Key considerations :
- Reactivity Ratios : Determined via Mayo-Lewis equations to optimize monomer feed ratios.
- Kinetic Studies : Time-resolved NMR or GPC monitors molecular weight distribution and branching density.
- Electron Affinity : Fluorine substitution increases the compound’s electron affinity (measured via cyclic voltammetry), affecting charge-transfer interactions in organic electronics .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹⁹F NMR is indispensable for confirming substitution patterns (δ −140 to −160 ppm for aromatic fluorines). ¹H NMR reveals vinyl proton coupling constants (J ≈ 10–16 Hz for trans-configuration).
- IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=C) and 1100–1250 cm⁻¹ (C-F) validate structure.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (expected m/z ≈ 194 for C₈H₄F₄).
- XPS : Fluorine 1s peaks at ~689 eV distinguish covalent vs. ionic bonding in polymer matrices .
Advanced: How can conflicting data on the thermal stability of fluorinated styrene polymers be resolved?
Methodological Answer:
Contradictory thermal degradation temperatures (Td) reported in literature often arise from differences in:
- Polymer Architecture : Linear vs. hyperbranched structures (e.g., HBFP degrades at 280°C vs. 250°C for linear analogs) .
- Analytical Methods : TGA under N₂ vs. air atmospheres alters decomposition pathways.
- Additives : Stabilizers (e.g., phosphites) or residual catalysts may artificially elevate Td.
Resolution Strategy :
Controlled Experiments : Compare identical polymer batches using standardized TGA protocols.
Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.
Spectroscopic Validation : Post-decomposition FTIR identifies volatile fluorocarbons or graphitic residues .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile monomers (flash point ≈ 60°C) .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Storage : Under inert gas (Ar/N₂) at 4°C to inhibit premature polymerization.
- Spill Management : Absorb with vermiculite and neutralize with alkaline solutions (e.g., 10% NaOH) .
Advanced: What strategies optimize the incorporation of this compound into covalent organic frameworks (COFs)?
Methodological Answer:
- Linker Design : Use Suzuki-Miyaura coupling to attach tetrafluorostyrene to boronic acid-functionalized nodes.
- Solvothermal Conditions : Toluene/DMF mixtures at 120°C promote crystallinity.
- Post-Synthetic Modification : Click chemistry (e.g., azide-alkyne cycloaddition) introduces functionality without disrupting the COF lattice .
- Porosity Analysis : N₂ adsorption isotherms (BET surface area > 500 m²/g) validate framework integrity .
Basic: How does solvent polarity affect the reactivity of this compound in nucleophilic additions?
Methodological Answer:
Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in SNAr reactions by solvating fluoride leaving groups. Conversely, nonpolar solvents (toluene) favor radical pathways. Example:
- Methanolysis : In MeOH, nucleophilic attack at the β-carbon of the vinyl group forms methoxy derivatives (yield > 80%) .
- Kinetic Solvent Effects : Dielectric constant (ε) correlates with rate constants (log k vs. 1/ε plots linearize data) .
Advanced: What role does this compound play in designing bioimaging probes?
Methodological Answer:
Fluorine’s high electronegativity and MRI compatibility (¹⁹F NMR) make it suitable for:
- Tracer Synthesis : Radiolabeling via ¹⁸F incorporation (e.g., [¹⁸F]fluoroetanidazole precursors) .
- Targeted Delivery : Conjugation with nitroimidazole moieties enhances hypoxia-specific accumulation in tumors .
- Quantitative Imaging : Phantom studies calibrate ¹⁹F signal intensity against probe concentration (LOD ≈ 0.1 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
